molecular formula C6Br3F3 B1581980 1,3,5-tribromo-2,4,6-trifluorobenzene CAS No. 2368-49-2

1,3,5-tribromo-2,4,6-trifluorobenzene

Cat. No.: B1581980
CAS No.: 2368-49-2
M. Wt: 368.77 g/mol
InChI Key: QKWXXOBRXUWWSG-UHFFFAOYSA-N
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Description

1,3,5-Tribromo-2,4,6-trifluorobenzene is an organic compound with the molecular formula C6Br3F3. It is a derivative of benzene, where three hydrogen atoms are replaced by bromine atoms and three by fluorine atoms. This compound is known for its unique properties due to the presence of both bromine and fluorine substituents, making it valuable in various scientific and industrial applications .

Preparation Methods

The synthesis of 1,3,5-tribromo-2,4,6-trifluorobenzene typically involves the bromination of 1,3,5-trifluorobenzene. The process can be carried out using elemental bromine in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired positions. Industrial production methods may involve large-scale bromination reactions with optimized conditions to maximize yield and purity .

Chemical Reactions Analysis

1,3,5-Tribromo-2,4,6-trifluorobenzene undergoes various chemical reactions, including:

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with a nucleophile like an alkoxide can yield an ether derivative.

Scientific Research Applications

1,3,5-Tribromo-2,4,6-trifluorobenzene is utilized in various scientific research fields:

Mechanism of Action

The mechanism by which 1,3,5-tribromo-2,4,6-trifluorobenzene exerts its effects is primarily through its interactions with other molecules. The presence of bromine and fluorine atoms influences its reactivity and interactions. For instance, the electron-withdrawing nature of fluorine atoms can stabilize certain intermediates in chemical reactions, while bromine atoms can participate in halogen bonding and other interactions .

Comparison with Similar Compounds

1,3,5-Tribromo-2,4,6-trifluorobenzene can be compared with other halogenated benzenes:

These comparisons highlight the unique combination of bromine and fluorine in this compound, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1,3,5-tribromo-2,4,6-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Br3F3/c7-1-4(10)2(8)6(12)3(9)5(1)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKWXXOBRXUWWSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1Br)F)Br)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Br3F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70178346
Record name Benzene, 1,3,5-tribromo-2,4,6-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2368-49-2
Record name Benzene, 1,3,5-tribromo-2,4,6-trifluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002368492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,3,5-tribromo-2,4,6-trifluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70178346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,5-TRIBROMO-2,4,6-TRIFLUORO-BENZENE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of both bromine and fluorine atoms in 1,3,5-tribromo-2,4,6-trifluorobenzene influence its interactions with other molecules?

A1: The combination of bromine and fluorine atoms in this compound plays a crucial role in its intermolecular interactions. Research [] has shown that this compound can participate in both π-hole...π bonding and σ-hole...π bonding with acceptor molecules like acenaphthene. The specific type of bonding depends on the halogen atoms involved. For instance, the bromine atoms primarily engage in σ-hole...π bonding, while the fluorine atoms tend to participate in π-hole...π bonding. This unique combination of interactions allows for the fine-tuning of cocrystal luminescent properties, as demonstrated by the varying phosphorescence and delayed fluorescence observed with different bonding patterns.

Q2: What makes this compound a promising candidate for improving the performance of organic solar cells (OSCs)?

A2: this compound possesses a unique balance of properties that make it a valuable additive in OSC fabrication []. Its melting and boiling points, dictated by the specific combination of fluorine and bromine atoms, fall within a range that allows for optimal volatility during the OSC fabrication process. This "Goldilocks" volatility ensures efficient morphology optimization without negatively impacting the active layer. Furthermore, the molecule exhibits strong intermolecular interactions with common OSC blend components, facilitating more ordered molecular packing and favorable morphology, ultimately leading to improved power conversion efficiencies.

Q3: Are there any computational studies that shed light on the structural properties of this compound?

A3: While a comprehensive Density Functional Theory (DFT) analysis specifically focusing on this compound is yet to be published, research exists on similar halogenated benzene derivatives []. These studies employ DFT calculations to explore the molecular structures and vibrational spectra of these compounds, providing valuable insights into their bonding characteristics, vibrational modes, and other physicochemical properties. Applying similar computational approaches to this compound could offer a deeper understanding of its structure-property relationships and guide further research on its applications.

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